2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one
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Overview
Description
2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one is a chemical compound with the molecular formula C8H14O2S It is known for its unique structure, which includes a five-membered ring containing oxygen and sulfur atoms
Preparation Methods
The synthesis of 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one typically involves the reaction of tert-butyl and methyl groups with a suitable oxathiolane precursor. One common method includes the use of tert-butyl alcohol and methyl iodide in the presence of a base to form the desired product. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Scientific Research Applications
2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one include:
2-tert-Butyl-4-methylphenol: Known for its antioxidant properties.
1-Chloro-2-methyl-2-propanol: Used in organic synthesis as a building block.
4-Allyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one: Another oxathiolane derivative with different substituents .
This compound stands out due to its specific combination of tert-butyl and methyl groups, which confer unique reactivity and stability.
Properties
CAS No. |
847870-59-1 |
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Molecular Formula |
C8H14O2S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
2-tert-butyl-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O2S/c1-5-6(9)10-7(11-5)8(2,3)4/h5,7H,1-4H3 |
InChI Key |
BBCNMYQDVCRBRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)OC(S1)C(C)(C)C |
Origin of Product |
United States |
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